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Compound of Interest

Compound Name: Roxatidine

Cat. No.: B1205453 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for roxatidine
and its analogues. It includes detailed experimental protocols, comparative quantitative data,

and visualizations of the synthetic pathways to facilitate research and development in this area.

Introduction to Roxatidine
Roxatidine, and its pro-drug roxatidine acetate, are potent and specific competitive histamine

H₂ receptor antagonists. They are utilized in the treatment of various gastrointestinal disorders,

including gastric ulcers, Zollinger–Ellison syndrome, erosive esophagitis, and

gastroesophageal reflux disease[1]. The synthesis of roxatidine has been approached through

several methodologies, primarily centering around the construction of its core

phenoxypropylamine structure. This guide will detail the most common and efficient synthetic

strategies.

Core Synthesis of Roxatidine Acetate
The most prevalent synthetic pathway to roxatidine acetate commences with m-

hydroxybenzaldehyde and proceeds through several key intermediates. This route is favored

for its accessibility of starting materials and generally good yields.

A generalized workflow for the synthesis of roxatidine acetate is presented below:
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Caption: General Synthetic Workflow for Roxatidine Acetate.

Synthesis of Key Intermediates
The initial step involves the reductive amination of m-hydroxybenzaldehyde with piperidine.

This can be achieved through catalytic hydrogenation or by using a chemical reducing agent
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like sodium borohydride.

Experimental Protocol: Catalytic Hydrogenation

Reactants:m-Hydroxybenzaldehyde (15 g), piperidine (15 ml), 10% palladium on carbon

catalyst, ethanol (500 ml).

Procedure: The reactants are combined in ethanol and hydrogenated. Following the reaction,

the catalyst is removed by filtration. The solvent is then evaporated, and the resulting residue

is triturated with light petroleum. The solid product is recrystallized from acetonitrile.

Yield: 8.7 g.

Characterization: Melting point: 134-137°C; TLC (silica, methanol): Rf = 0.56[2].

Experimental Protocol: Reductive Amination with Sodium Borohydride

Reactants:m-Hydroxybenzaldehyde (70g), absolute ethanol (500ml), piperidine (127ml),

sodium borohydride (23.8g).

Procedure:m-Hydroxybenzaldehyde is dissolved in absolute ethanol in a three-necked flask

placed in a low-temperature reaction tank. The solution is cooled to 5°C, and piperidine is

slowly added. The mixture is stirred for 30 minutes. Sodium borohydride is then added in

portions while maintaining the temperature below 15°C.

Note: This method is often cited in patents for its scalability.

An alternative starting material, m-nitrobenzaldehyde, can also be employed, which requires an

additional nitro group reduction step later in the synthesis[2].

This key intermediate is typically synthesized via a Williamson ether synthesis followed by

deprotection.

Experimental Protocol: Williamson Ether Synthesis and Deprotection

Step 1: Synthesis of N-{3-[3-(1-Piperidinylmethyl)phenoxy]propyl}phthalimide (Intermediate

2)
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Reactants: 3-(1-Piperidinylmethyl)phenol, N-(3-bromopropyl)phthalimide.

Procedure: The Williamson ether synthesis is carried out to couple the phenol with the

protected aminopropyl group[1].

Step 2: Deprotection to form 3-[3-(1-Piperidinylmethyl)phenoxy]propylamine

Reactants: N-{3-[3-(1-Piperidinylmethyl)phenoxy]propyl}phthalimide, hydrazine.

Procedure: The phthalimide protecting group is removed by treatment with hydrazine[1].

An alternative, more direct route involves the reaction of 3-(1-piperidinylmethyl)phenol with 3-

chloropropylamine hydrochloride in the presence of a strong base.

Experimental Protocol: Direct Amination

Reactants: 3-(1-Piperidinylmethyl)phenol (9.6 g, 0.05 mol), 3-chloropropylamine

hydrochloride (8.40 g, 0.064 mol), sodium hydroxide (28.4 g, 0.71 mol), DMF (160 mL).

Procedure: The reactants are stirred in DMF at 85-90°C for two hours. After cooling to 15°C,

the mixture is filtered.

Synthesis of Roxatidine from 3-[3-(1-
Piperidinylmethyl)phenoxy]propylamine
The final steps involve the formation of the amide bond and subsequent acetylation.

Experimental Protocol: Amidation with Glycolic Acid

Reactants: 3-[3-(1-Piperidinylmethyl)phenoxy]propylamine (1.59 g), hydroxyacetic acid (536

mg).

Procedure: The reactants are heated at 200°C for 2 hours. After cooling, water is added, and

the mixture is basified with aqueous ammonia and extracted with chloroform. The organic

extract is dried over anhydrous sodium sulfate, and the solvent is removed to yield N-[3-[3-

(1-piperidinylmethyl)phenoxy]propyl]hydroxyacetamide (roxatidine)[3].

Yield: 1.86 g.
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Experimental Protocol: Acetylation to Roxatidine Acetate

Reactants: Roxatidine, acetic anhydride.

Procedure: Roxatidine is acetylated using acetic anhydride to yield roxatidine acetate[1].

Alternative Synthesis of Roxatidine Acetate from an
Oxazolidinedione Intermediate
A patented alternative route avoids the high-temperature condensation with glycolic acid.

1-[3-(3-Chloropropoxy)benzyl]piperidine

3-[3-[3-(1-Piperidinylmethyl)phenoxy]propyl]oxazolidine-2,4-dione

Reaction with 2,4-oxazolidinedione
(Na2CO3 or K2CO3, Ethanol or Acetonitrile)

Roxatidine Acetate

Reaction with Acetate Salt or Acetic Anhydride/Acetic Acid
(DMF or Water)

Click to download full resolution via product page

Caption: Alternative Synthetic Route to Roxatidine Acetate.

Experimental Protocol:

Step 1: Synthesis of 3-[3-[3-(1-Piperidinylmethyl)phenoxy]propyl]oxazolidine-2,4-dione

Reactants: 1-[3-(3-Chloropropoxy)benzyl]piperidine (56.2g, 0.21mol), 2,4-oxazolidinedione

(21.2g, 0.21mol), sodium carbonate (33.9g, 0.32mol), ethanol (300mL).

Procedure: The reactants are heated at 70-80°C for 2-4 hours. After cooling, water is

added, and the solid is filtered and crystallized from toluene.
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Yield: 64.6g (92.6%).

Step 2: Synthesis of Roxatidine Acetate

Reactants: 3-[3-[3-(1-Piperidinylmethyl)phenoxy]propyl]oxazolidine-2,4-dione (96.4g,

0.29mol), potassium acetate (65.8g, 0.67mol), water (600mL).

Procedure: The reactants are heated at 90-100°C for 4-6 hours. After cooling, the product

is extracted and purified.

Yield: 94.5g (93.5%)[4].

Alternative: Using sodium acetate in DMF gives a yield of 89.2%[4]. Using acetic

anhydride in acetic acid at 110-120°C also yields 89.2%[4].

Quantitative Data Summary
The following tables summarize the reported yields for the key synthetic steps of roxatidine
and its intermediates from various sources.

Table 1: Synthesis of 3-(1-Piperidinylmethyl)phenol

Starting
Material

Reducing
Agent

Solvent Yield Reference

m-

Hydroxybenzalde

hyde

H₂/Pd-C Ethanol 40.5% [2]

m-

Hydroxybenzalde

hyde

NaBH₄ Methanol Quantitative CN103058958A

m-

Nitrobenzaldehy

de

NaBH₄ Toluene/Water High [2]

Table 2: Synthesis of Roxatidine Acetate from Oxazolidinedione Intermediate
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Reagents Solvent
Temperatur
e (°C)

Time (h) Yield Reference

Potassium

Acetate
Water 90-100 4-6 93.5% [4]

Sodium

Acetate
DMF 90-100 4-6 89.2% [4]

Acetic

Anhydride/Ac

etic Acid

- 110-120 4-6 89.2% [4]

Synthesis of Roxatidine Analogues
The core structure of roxatidine has been modified to explore structure-activity relationships

and develop new therapeutic agents. This section details the synthesis of selected analogues.

Phenoxypropylamine Analogues
A series of phenoxypropylamine analogues have been synthesized from the common

intermediate N-{3-[3-(1-piperidinylmethyl)phenoxy]propyl}chloroacetamide.

N-{3-[3-(1-Piperidinylmethyl)phenoxy]propyl}chloroacetamide

N-Substituted Phenoxypropylamine Analogues

Reaction with Primary Amines
(Acetonitrile, KI, 90-100°C)

Click to download full resolution via product page

Caption: Synthesis of Phenoxypropylamine Analogues.

General Experimental Protocol:
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Reactants: N-{3-[3-(1-Piperidinylmethyl)phenoxy]propyl}chloroacetamide (0.0043 mol),

appropriate primary amine (0.0086 mol), dry potassium iodide (0.006 g), acetonitrile (30 mL).

Procedure: The reactants are stirred at 90-100°C for four hours. The acetonitrile is then

distilled off under vacuum. Water acidified with acetic acid (pH 3.8) is added, and the solution

is extracted with dichloromethane.

Table 3: Synthesis of Selected Phenoxypropylamine Analogues

Primary Amine Product Yield Melting Point (°C)

tert-Butylamine

N-{3-[3-(1-

Piperidinylmethyl)phe

noxy]propyl}tert-

butylaminoacetamide

oxalate

76.4% 129-131

Characterization Data for N-{3-[3-(1-Piperidinylmethyl)phenoxy]propyl}tert-

butylaminoacetamide oxalate:

¹H-NMR: 1.26 (m, 9H), 1.46-1.48 (s, 2H, J=5), 1.52-1.64 (s, 4H, J=5), 1.99 (s, 2H), 2.96 (s,

4H), 3.45 (s, 2H), 3.52-3.58 (m, 2H, J=7), 4.09 (s, 3H), 4.10-4.14 (t, 2H, J=7), 6.93-6.98

(dd, 1H, J=8), 7.04-7.30 (d, 2H, J=8), 7.18-7.25 (t, 1H, J=8), 8.8 (s, 1H).

Elemental Analysis: Calculated (%): C, 69.77; H, 9.76; N, 11.62. Found (%): C, 69.62; H,

9.80; N, 11.39.

MS (ESI) m/z: Calculated for C₂₁H₃₅N₃O₂ [M+H]⁺: 362.54, Found: 362.40.

Cyanoguanidine Analogues
Roxatidine-like moieties have been incorporated into hybrid molecules with H₁ receptor

antagonist substructures, connected via a cyanoguanidine linker.

General Synthetic Approach:
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The synthesis involves the reaction of roxatidine-like primary amines with isourea

intermediates, which are in turn derived from mepyramine-type H₁ antagonist substructures.

Conclusion
The synthesis of roxatidine and its analogues has been well-established through various

routes, with the pathway originating from m-hydroxybenzaldehyde being the most documented.

The choice of synthetic strategy will depend on factors such as the availability of starting

materials, desired scale of production, and the need for specific analogues. The detailed

protocols and comparative data presented in this guide are intended to serve as a valuable

resource for researchers and professionals in the field of medicinal chemistry and drug

development. Further research may focus on developing more environmentally friendly and

cost-effective synthetic methods, as well as exploring novel analogues with improved

therapeutic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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